

Application Notes and Protocols for Lipid Mediator Profiling: Resolvin D5 Detection

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Compound of Interest

Compound Name: *Resolvin D5*

Cat. No.: *B15541346*

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Introduction

Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), plays a crucial role in the active resolution of inflammation.[1][2] Unlike traditional anti-inflammatory molecules that block pro-inflammatory signals, resolvins actively orchestrate the return to tissue homeostasis.[1] The potent bioactivity of RvD5 makes it a significant therapeutic target for a wide range of inflammatory diseases.[1][3] However, accurate and sensitive detection of RvD5 is challenging due to its low endogenous concentrations and complex structure.[1] This document provides detailed application notes and protocols for the robust profiling of RvD5 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipid mediator metabolomics.[1][2]

Data Presentation: Quantitative Levels of Resolvin D5 in Biological Samples

The following tables summarize the reported concentrations of **Resolvin D5** in various biological samples from preclinical and clinical studies. This data highlights the typical concentration ranges and the effect of different stimuli or conditions.

Table 1: **Resolvin D5** Levels in Preclinical Models

Biological Matrix	Species	Model/Condition	RvD5 Concentration (pg/mL or pg/sample)	Reference
Paw Tissue	Mouse	Zymosan-induced Arthritis	~15 pg/paw (Arthritic) vs. ~5 pg/paw (Control)	[2]
Plasma	Mouse	LPS-induced Endotoxemia	Not explicitly quantified, but administration of 1-10 ng/animal showed protective effects.	[4]
Serum	Mouse	High-Fat Diet-induced Hepatic Steatosis	Administration of RvD5 decreased hepatic steatosis, but endogenous levels were not reported.	[3]

Table 2: **Resolvin D5** Levels in Human Samples

Biological Matrix	Sample Type	Condition	RvD5 Concentration (pM to nM range)	Reference
Tears	Human	Healthy Donors	27 pM to 2.7 nM	[5]
Serum	Human	Healthy Subjects after SPM-enriched oil consumption	~3.6-fold increase at 3 and 6 hours post-supplementation.	[6]
Plasma	Human	Healthy Adolescents	Quantified, preliminary reference ranges established.	[7]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines the extraction of lipid mediators, including RvD5, from biological samples such as plasma, serum, and cell culture supernatants.

Materials:

- Biological sample (e.g., 1 mL plasma/serum)
- Deuterated internal standards (e.g., d5-RvD2, d8-5-HETE, d4-PGE2)[2][5][6]
- Ice-cold methanol[5][6]
- C18 Solid-Phase Extraction (SPE) columns[2]
- Methanol/water/acetic acid solutions for SPE washing and elution[2]
- Nitrogen evaporator

- Mobile phase for LC-MS/MS analysis

Procedure:

- Internal Standard Spiking: Thaw the biological sample on ice. Add a solution containing deuterated internal standards (e.g., 500 pg of each standard) to the sample.^{[5][6]} This is crucial for accurate quantification and to account for sample loss during extraction.
- Protein Precipitation: Add two volumes of ice-cold methanol to the sample.^[5] Vortex and incubate on ice for 45 minutes to precipitate proteins.^[5]
- Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.^[5]
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE column with methanol followed by water.
 - Load the supernatant from the centrifugation step onto the conditioned SPE column.
 - Wash the column with a low percentage of methanol in water to remove polar impurities.
 - Elute the lipid mediators with methanol.
- Solvent Evaporation: Evaporate the eluted sample to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Resolvin D5 Detection

This protocol describes the instrumental analysis of the extracted lipid mediators using a liquid chromatography-tandem mass spectrometry system.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-30AD)^[2]

- Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 100 mm × 4.6 mm, 3.5 μm) [2]
- Tandem mass spectrometer (e.g., Q-Trap 6500)[2]

LC Parameters:

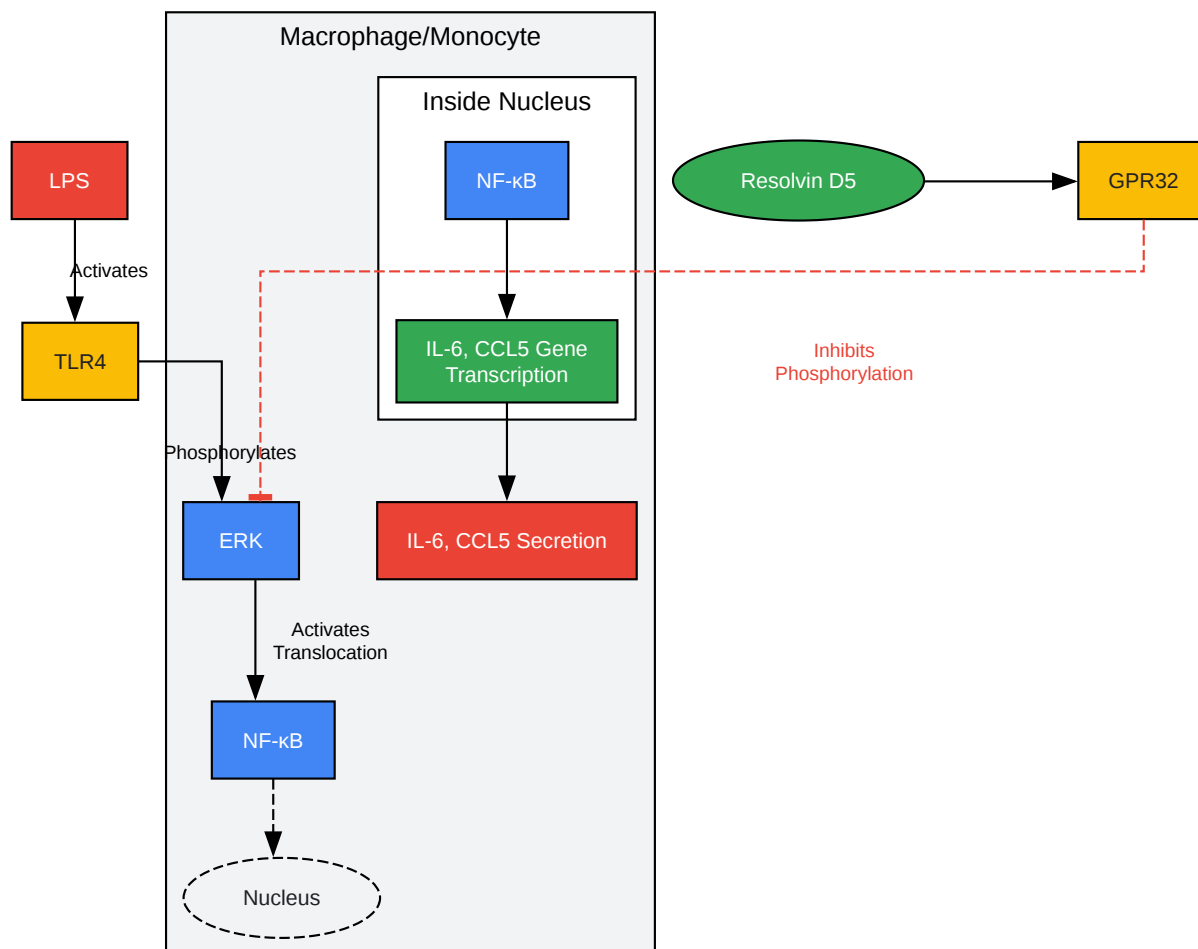
- Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 45:55:0.01, v/v/v)[2]
- Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 98:2:0.01, v/v/v)[2]
- Flow Rate: 0.4 mL/min[2]
- Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the lipid mediators.

MS/MS Parameters:

- Ionization Mode: Negative ion electrospray ionization (ESI-).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for RvD5 and the internal standards are monitored for detection and quantification. For RvD5, a common transition is m/z 359 > 141.
- Optimization: The collision energy and other source parameters should be optimized for maximum sensitivity for each analyte.[7]

Visualizations

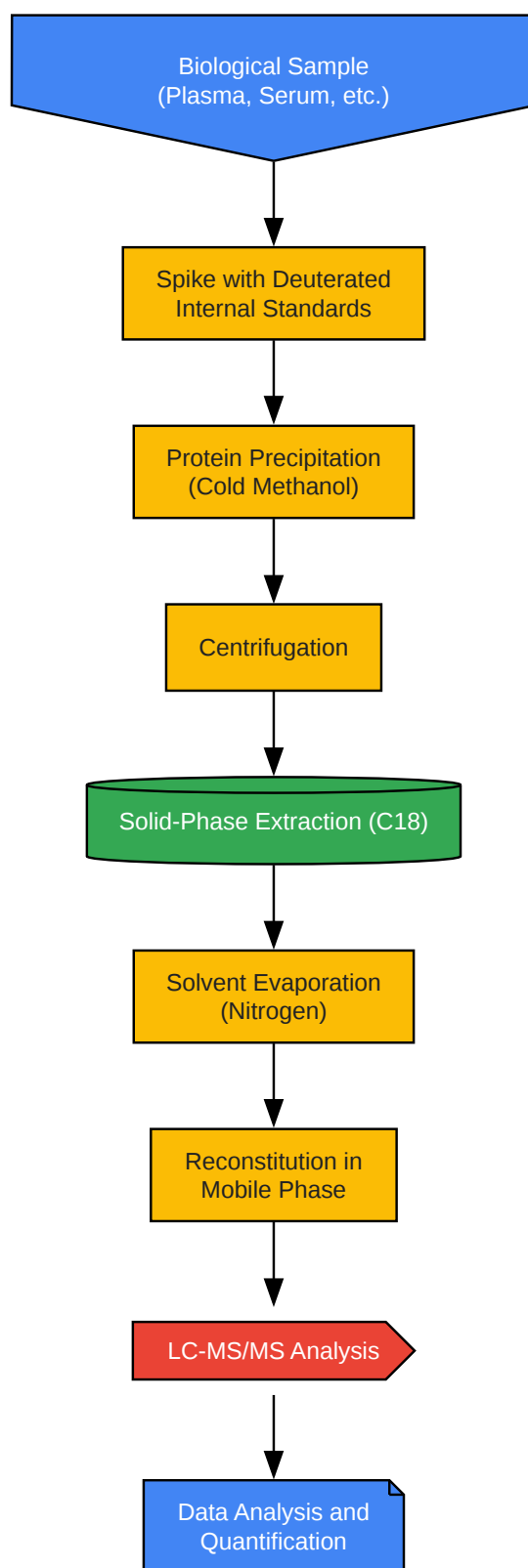
Signaling Pathway of Resolvin D5



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Caption: Anti-inflammatory signaling pathway of **Resolvin D5**.

Experimental Workflow for RvD5 Detection



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Caption: Workflow for RvD5 analysis by LC-MS/MS.

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